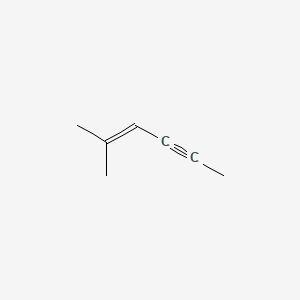

2-Methyl-2-hexen-4-yne

Description

Contextualization within Enynes and Unsaturated Hydrocarbons Research

2-Methyl-2-hexen-4-yne belongs to the class of organic compounds known as enynes, which are characterized by the presence of at least one carbon-carbon double bond (alkene) and one carbon-carbon triple bond (alkyne). ontosight.ai The study of unsaturated hydrocarbons is a cornerstone of organic chemistry, and enynes represent a particularly reactive and versatile subclass. The conjugated system of alternating double and single bonds in this compound leads to delocalization of π-electrons, which significantly influences its chemical properties and reactivity.

Research on enynes often focuses on their utility as building blocks in organic synthesis. The dual functionality of the alkene and alkyne groups allows for a wide range of chemical transformations, including cycloadditions, metathesis, and catalytic functionalization. vulcanchem.com These reactions are pivotal in the construction of complex molecular architectures found in natural products and pharmaceutical agents.

Significance as a Unique Structural Motif

The structural arrangement of this compound, with a methyl group at the 2-position of the hexene chain, presents a specific and unique motif within the broader family of enynes. This substitution pattern influences the steric and electronic environment of the molecule, which in turn affects its reactivity and the regioselectivity of its reactions.

One notable area of research where a closely related isomer, 1,2,4-trimethylvinylacetylene (an alternative name for this compound), has been identified is in the field of astrochemistry. Studies on the gas-phase reaction of the 1-propynyl radical (CH₃CC) with 2-methylpropene ((CH₃)₂CCH₂) have shown that this compound is a dominant product. osti.gov This finding is significant as it suggests a potential pathway for the formation of more complex organic molecules, including alkylated polycyclic aromatic hydrocarbons (PAHs), in interstellar environments. osti.gov

The presence of related structural motifs in nature further underscores the significance of this compound class. For instance, the essential oils of certain plants, such as Prangos acaulis, have been found to contain isomers like 3-ethylidene-2-methyl-1-hexen-4-yne. acgpubs.org

Historical Overview of Research Trends

Historically, research on enynes has evolved from fundamental studies of their synthesis and basic reactivity to more sophisticated applications in catalysis and complex molecule synthesis. The development of transition metal catalysis, particularly with palladium and copper, has been a major driver of innovation in enyne chemistry. These catalysts have enabled highly selective and efficient transformations that were previously challenging to achieve.

While specific historical research focusing exclusively on this compound is not extensively documented in early literature, the broader trends in enyne research provide a context for its academic journey. Early work would have likely involved its synthesis through elimination reactions or coupling of smaller unsaturated fragments.

More recent research trends highlight the use of enynes in cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. The investigation of enyne metathesis, another powerful synthetic tool, has also gained prominence. For this compound specifically, its identification as a product in astrochemistry simulations represents a more contemporary research direction, expanding its relevance beyond traditional organic synthesis. osti.gov

Compound Data

Below are tables detailing the properties of this compound and the composition of an essential oil containing a related isomer.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₀ | nih.gov |

| Molecular Weight | 94.15 g/mol | nih.gov |

| IUPAC Name | 2-methylhex-2-en-4-yne | nih.gov |

| CAS Number | 58275-93-7 | lookchem.com |

Table 2: Composition of Essential Oil from Prangos acaulis

| Compound | Percentage in Oil |

|---|---|

| 3-ethylidene-2-methyl-1-hexen-4-yne | 23.51% |

| α-pinene | 25.04% |

| α-terpinolene | 17.26% |

| limonene | 13.64% |

Source: acgpubs.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10 |

|---|---|

Molecular Weight |

94.15 g/mol |

IUPAC Name |

2-methylhex-2-en-4-yne |

InChI |

InChI=1S/C7H10/c1-4-5-6-7(2)3/h6H,1-3H3 |

InChI Key |

BTRDEJAUYPPKSS-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Hexen 4 Yne and Its Derivatives

Established Synthetic Routes and Precursors

Established methods for synthesizing 1,3-enynes, including 2-Methyl-2-hexen-4-yne, often involve the strategic coupling of two smaller, functionalized building blocks or the manipulation of a single precursor molecule. nih.govthieme-connect.com

The synthesis of enynes frequently originates from precursor molecules containing an alkyne moiety. thieme-connect.com These strategies are valued for their directness and the commercial availability of starting materials. One of the most direct methods involves the dehydration of propargylic alcohols. nih.gov For the target molecule, a documented route involves the dehydration of 2-methyl-4-hexyn-3-ol. lookchem.com Another key strategy is the coupling of terminal alkynes with appropriate alkenyl partners. nih.gov

The following table summarizes potential precursor strategies for the synthesis of this compound.

Table 1: Alkynyl Precursor Strategies for this compound| Precursor 1 (Alkynyl Source) | Precursor 2 (Alkenyl Source) | Reaction Type | Notes |

|---|---|---|---|

| Propyne (B1212725) | 2-halo-2-methylpropene | Cross-Coupling | Requires catalytic activation for C-C bond formation. |

| 1-Halo-propyne | Isopropenylmetal reagent (e.g., Grignard, organozinc) | Cross-Coupling | The reactivity of the organometallic partner is key. |

| 2-Methyl-4-hexyn-3-ol | None | Dehydration | A unimolecular approach involving elimination of water. lookchem.com |

Transition metal-catalyzed cross-coupling reactions are cornerstones in the synthesis of 1,3-enynes. nih.govresearchgate.net These methods offer high efficiency and control over the formation of the crucial carbon-carbon bond linking the alkenyl and alkynyl fragments. The Sonogashira reaction, which couples terminal alkynes with vinyl halides or triflates using a palladium catalyst and a copper(I) co-catalyst, is the most widely employed method due to the accessibility of the starting materials. nih.gov Other transition metals, including nickel and iron, have also been utilized to catalyze similar transformations, sometimes offering alternative reactivity or substrate scope. thieme-connect.comresearchgate.net

The table below provides an overview of common coupling reactions applicable to enyne synthesis.

Table 2: Comparison of Coupling Reactions for Enyne Synthesis| Reaction Name | Catalysts | Precursors | Advantages |

|---|---|---|---|

| Sonogashira Coupling | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Terminal Alkyne + Vinyl Halide/Triflate | High versatility, mild conditions, wide functional group tolerance. nih.gov |

| Negishi Coupling | Pd or Ni complex | Alkynylzinc reagent + Vinyl Halide | Excellent for complex substrates, high stereospecificity. |

| Stille Coupling | Pd complex | Alkynylstannane + Vinyl Halide | Tolerant of many functional groups, but tin byproducts can be problematic. |

| Iron-Catalyzed Coupling | Iron salts | Alkynyl Grignard + Vinyl Halide | Utilizes an inexpensive, earth-abundant metal. nih.govthieme-connect.com |

Novel Approaches in this compound Synthesis

Recent advancements in organic synthesis have introduced more sophisticated methods that provide greater control over the molecular architecture, enabling the stereoselective and regioselective synthesis of complex enynes and their derivatives.

For substituted enynes, controlling the geometry of the double bond (stereoselectivity) and the position of bond formation (regioselectivity) is paramount. In the synthesis of derivatives of this compound, the choice of catalyst and reaction conditions can dictate the outcome of reactions such as additions or cycloadditions. For instance, in the hydroboration of enynes, different transition metal catalysts can lead to either syn or trans addition products. rsc.org Similarly, nickel-catalyzed cycloadditions of 1,3-enynes with other unsaturated partners have been shown to proceed with high regioselectivity, which is influenced by the substitution pattern on the enyne substrate. acs.orgnih.gov Copper(I)-catalyzed monoborylation of 1,3-enynes with internal triple bonds also demonstrates high regioselectivity, yielding either 1,3-dienylboronates or 3-alkynylboronates depending on the reaction conditions. nih.gov

Beyond simple cross-coupling, transition metals catalyze a vast array of transformations for synthesizing and functionalizing enynes. kyoto-u.ac.jp Catalytic systems based on rhodium, manganese, and iron have been developed for various addition and cyclization reactions. rsc.orgacs.org For example, manganese can catalyze the hydroarylation of diyne propargyl alcohols, and rhodium can facilitate cycloadditions of enynes with N-sulfonyl hydrazones. acs.org Iron catalysis has been applied to the propargylic C–H functionalization of alkynes, providing a two-step route to 1,3-enynes from simple alkyne precursors. nih.gov

Gold catalysis has emerged as a uniquely powerful tool in enyne chemistry. frontiersin.org Gold(I) and Gold(III) complexes are highly effective at activating the alkyne moiety of an enyne system, rendering it susceptible to nucleophilic attack. acs.orgresearchgate.net This activation initiates a cascade of reactions, most notably cycloisomerizations, which can rapidly build molecular complexity. acs.orgacs.org Depending on the enyne substrate and the reaction conditions, gold catalysts can steer the reaction towards various cyclic products, including bicyclo[3.1.0]hexenes, cyclohexadienes, and other complex carbocyclic or heterocyclic systems. acs.orgacs.org These transformations are often highly efficient and proceed under mild conditions.

The following table illustrates the diversity of cyclic systems accessible from enynes using gold catalysis.

Table 3: Examples of Gold-Catalyzed Cyclizations of Enyne Systems| Enyne Type | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 1,5-Enynes | Au(I) complexes | Bicyclo[3.1.0]hexenes | acs.org |

| 1,6-Enynes | Au(I) complexes | Skeletal rearrangement products (dienes) | acs.org |

| 1,5-Enynes | AuCl₃ / PPh₃ | Cyclohexadienes | acs.org |

| Propargyl Enamines (from 1,5-enynes) | NaAuCl₄·2H₂O | Substituted Pyridines | acs.org |

| 1,3-Enynes | Au(I) complex | Cyclopentenones (after hydrolysis) | acs.org |

Transition Metal-Catalyzed Syntheses

Palladium-Mediated Coupling Reactions

The synthesis of conjugated enynes, such as this compound, is a significant area of focus in organic chemistry due to the prevalence of the enyne moiety in many biologically active compounds and its utility as a synthetic intermediate. sioc-journal.cn Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of the carbon-carbon bonds that form the enyne framework. nih.gov

The Sonogashira cross-coupling reaction is a cornerstone of enyne synthesis, enabling the direct alkynylation of C(sp²) halides with terminal alkynes. nih.gov This methodology is highly applicable for the synthesis of this compound, which has the structure CH₃-C≡C-CH=C(CH₃)₂. A plausible synthetic route would involve the coupling of a terminal alkyne, such as propyne (CH₃C≡CH), with a vinyl halide like 1-bromo-2-methyl-1-propene (B1266533) ((CH₃)₂C=CHBr).

The general catalytic cycle for the Sonogashira reaction typically involves a palladium(0) species and a copper(I) co-catalyst. mdpi.com The process begins with the oxidative addition of the vinyl halide to the Pd(0) complex. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which yields the conjugated enyne product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. mdpi.com

Various palladium catalysts and reaction conditions have been developed to optimize the synthesis of enynes. nih.gov For instance, research has demonstrated the effective use of Pd(OAc)₂ as a catalyst with K₂CO₃ as the base in DMF for coupling alkenes and alkynyl bromides, achieving good to excellent yields. sioc-journal.cn Another widely used catalytic system is PdCl₂(PPh₃)₂ in combination with a copper(I) iodide co-catalyst, often using an amine like triethylamine (B128534) as both the base and solvent. mdpi.com The choice of catalyst, ligand, base, and solvent can be tailored to the specific substrates to maximize yield and stereoselectivity.

The following interactive table summarizes representative conditions for palladium-mediated enyne synthesis, analogous to what could be employed for this compound.

Table 1: Examples of Palladium-Mediated Enyne Synthesis via Sonogashira Coupling

| Vinyl/Aryl Halide | Terminal Alkyne | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Iodotoluene | Phenylacetylene | Pd on alumina, Cu₂O on alumina | THF-DMA, 80°C, Flow reactor | 60% | rsc.org |

| Iodobenzene | Phenylacetylene | Pd on alumina, Cu₂O on alumina | THF-DMA, 80°C, Flow reactor | 74% | rsc.org |

| 4-Iodotoluene | 2-Methyl-3-butyn-2-ol | Pd on alumina, Cu₂O on alumina | THF-DMA, 80°C, Flow reactor | 58% | rsc.org |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 80°C | 91% | scirp.org |

| 2-Amino-5-bromo-3-methylpyridine | 4-Methylphenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 80°C | 87% | scirp.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally benign processes. researchgate.net The synthesis of this compound and its derivatives can be made "greener" by addressing several key aspects of the palladium-mediated coupling reactions.

Heterogeneous and Recyclable Catalysts: A major drawback of homogeneous catalysts, such as Pd(PPh₃)₂Cl₂, is the difficulty in separating them from the reaction mixture, leading to product contamination and loss of the expensive precious metal. A green alternative is the use of heterogeneous catalysts, where the palladium complex is anchored to a solid support. mdpi.com For example, a nanosized MCM-41 anchored palladium bipyridyl complex has been shown to be a highly efficient and recyclable catalyst for the Sonogashira reaction. mdpi.com This catalyst can be recovered by simple centrifugation and reused multiple times without a significant drop in activity, which aligns with the green chemistry principles of waste prevention and resource efficiency. mdpi.com Similarly, hydroxyapatite-supported palladium has been used as a recyclable catalyst for enyne synthesis. organic-chemistry.org

Environmentally Benign Solvents and Conditions: Traditional Sonogashira reactions often employ organic solvents like triethylamine or DMF. sioc-journal.cnmdpi.com Green chemistry encourages the replacement of such volatile and often toxic solvents with more environmentally friendly alternatives like water. organic-chemistry.orgnih.gov It has been demonstrated that efficient palladium-catalyzed synthesis of enynes can be achieved in water, which simplifies workup procedures and reduces environmental impact. organic-chemistry.org Furthermore, developing reactions that can proceed under solvent-free conditions represents a significant advancement in green synthesis. rsc.org Transitioning to milder reaction conditions, such as room temperature instead of heating, also contributes to a greener process by reducing energy consumption. mdpi.com

Atom Economy: The principle of atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a key tenet of green chemistry. rsc.org Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product containing the essential parts of all starting materials, are powerful tools for improving atom economy. researchgate.net While specific MCRs for this compound are not extensively documented, the development of such one-pot procedures for enyne synthesis is an active area of research aimed at reducing the number of synthetic steps and waste generation. researchgate.net

The following table compares traditional and greener approaches for palladium-catalyzed enyne synthesis.

Table 2: Comparison of Traditional and Green Approaches for Enyne Synthesis

| Parameter | Traditional Approach | Green Approach | Reference |

|---|---|---|---|

| Catalyst | Homogeneous (e.g., Pd(PPh₃)₂Cl₂) | Heterogeneous/Recyclable (e.g., NS-MCM-41-Pd) | mdpi.commdpi.com |

| Catalyst Loading | Typically higher mol% | Low Pd loadings (e.g., 0.01 mol%) | mdpi.com |

| Recyclability | Difficult, often not recycled | Recovered by centrifugation and reused | mdpi.com |

| Solvent | Organic solvents (e.g., Et₃N, DMF, THF) | Water, or solvent-free conditions | rsc.orgorganic-chemistry.orgrsc.org |

| Reaction Temperature | Often requires heating (e.g., 80°C) | Can proceed at room temperature | sioc-journal.cnmdpi.com |

Reactivity and Reaction Mechanisms of 2 Methyl 2 Hexen 4 Yne

Fundamental Organic Transformations

The alkene and alkyne functionalities in 2-methyl-2-hexen-4-yne are regions of high electron density, making them susceptible to attack by a variety of reagents. The interplay between these two groups influences the selectivity and outcome of many reactions.

Electrophilic Addition Reactions to the Alkene and Alkyne Moieties

Electrophilic addition is a characteristic reaction of both alkenes and alkynes. In the case of an unsymmetrical conjugated system like this compound, the regioselectivity of the addition is a key consideration. The addition of an electrophile (E⁺) will proceed via the formation of the most stable carbocation intermediate, in accordance with Markovnikov's rule. libretexts.org

The reaction can occur at either the double or the triple bond. Generally, the π-electrons of a double bond are more accessible and thus more reactive towards electrophiles than those of a triple bond. libretexts.org However, the specific reaction conditions and the nature of the electrophile can influence the chemoselectivity.

Protonation of the double bond at C-3 would lead to a tertiary carbocation at C-2, which is a relatively stable intermediate. Protonation of the triple bond at C-5 would lead to a vinylic carbocation at C-4, which is generally less stable. Therefore, electrophilic addition is expected to occur preferentially at the alkene moiety.

For conjugated dienes, electrophilic addition can result in both 1,2- and 1,4-addition products due to the resonance delocalization of the intermediate allylic carbocation. libretexts.org A similar scenario can be envisioned for this compound, where the initial carbocation formed at C-2 could potentially be delocalized.

Below is a table summarizing the expected products from the electrophilic addition of common reagents to this compound, assuming the reaction occurs at the more reactive alkene moiety.

| Reagent (HX) | Expected Major Product (Markovnikov Addition) |

| HBr | 2-Bromo-2-methyl-4-hexyne |

| HCl | 2-Chloro-2-methyl-4-hexyne |

| H₂O (acid-catalyzed) | 2-Methyl-4-hexyn-2-ol |

Nucleophilic Addition Reactions, Including Click Chemistry Contexts

While alkenes are generally unreactive towards nucleophiles, alkynes can undergo nucleophilic addition, particularly when they are "activated" by an adjacent electron-withdrawing group. acs.orgnih.govacs.orgsemanticscholar.orgresearchgate.net This type of reaction, known as a nucleophilic conjugate addition or Michael addition, is a cornerstone of "click chemistry" due to its high efficiency and selectivity. acs.orgnih.govacs.orgsemanticscholar.orgresearchgate.net

This compound does not possess a strongly electron-withdrawing group in conjugation with its alkyne, and therefore is not a typical substrate for facile nucleophilic addition under standard conditions. However, under forcing conditions or with the use of specific catalysts (e.g., transition metals), nucleophilic attack on the triple bond could be induced.

In the context of click chemistry, the focus is typically on activated alkynes. For such systems, the addition of nucleophiles like thiols, amines, and alcohols can proceed rapidly and quantitatively. acs.orgnih.govacs.orgsemanticscholar.orgresearchgate.net For this compound, such reactions would likely require harsh conditions or specialized catalytic systems that are not characteristic of click chemistry.

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. This compound, with its alkene and alkyne functionalities, can participate in several types of cycloadditions.

Diels-Alder Reaction: This [4+2] cycloaddition typically involves a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org In reactions with a conjugated diene (e.g., 1,3-butadiene), this compound can act as the dienophile. A key question is the selectivity between the double and triple bond. Studies on other enyne systems have shown that the Diels-Alder reaction can occur specifically at the acetylenic center. nih.govacs.org The reaction is facilitated by electron-withdrawing groups on the dienophile, which this compound lacks. organic-chemistry.org Therefore, elevated temperatures would likely be required.

[2+2] Cycloaddition: The reaction between an alkene and another alkene or alkyne to form a four-membered ring is known as a [2+2] cycloaddition. rsc.org These reactions are often promoted photochemically or by transition metal catalysts. wikipedia.org Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have been developed, leading to the formation of cyclobutene (B1205218) derivatives. acs.org In such a reaction, this compound could react with an alkene to form a substituted cyclobutene.

The table below outlines potential cycloaddition products of this compound.

| Reaction Type | Reactant | Potential Product(s) |

| Diels-Alder [4+2] | 1,3-Butadiene | 1,2-Dimethyl-4-(prop-1-yn-1-yl)cyclohex-1-ene (if alkyne reacts) or 4,5-dimethyl-3-prop-1-ynylcyclohexene (if alkene reacts) |

| [2+2] Cycloaddition | Ethylene | 1,2-Dimethyl-3-(prop-1-yn-1-yl)cyclobutene (from reaction at alkene) or 3,3,4-trimethylcyclobut-1-ene-1-ethyne (from reaction at alkyne) |

Oxidative Transformations

The double and triple bonds of this compound are susceptible to oxidative cleavage by reagents such as ozone (O₃) and potassium permanganate (B83412) (KMnO₄). libretexts.orgchemguide.co.ukiitk.ac.inbyjus.comchemistrysteps.commasterorganicchemistry.comyoutube.comyoutube.comyoutube.comlibretexts.orglibretexts.orglibretexts.orgyoutube.com The products of these reactions depend on the specific bond that is cleaved and the workup conditions employed.

Ozonolysis: This reaction involves treating the enyne with ozone followed by a workup step. libretexts.orgiitk.ac.inbyjus.comchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.com

Reductive Workup (e.g., with dimethyl sulfide (B99878) or zinc): Cleavage of the double bond in this compound would yield acetone (B3395972) and propynal. Cleavage of the triple bond would be less common but would lead to a dicarbonyl compound.

Oxidative Workup (e.g., with hydrogen peroxide): Cleavage of the double bond would yield acetone and propynoic acid. Cleavage of the triple bond would result in the formation of two carboxylic acids. masterorganicchemistry.com

Permanganate Oxidation: Potassium permanganate can also be used to cleave the unsaturated bonds. chemguide.co.ukyoutube.comyoutube.comyoutube.comlibretexts.org

Cold, dilute KMnO₄: This typically leads to the hydroxylation of the double bond to form a diol, and oxidation of the alkyne to a dione. youtube.comlibretexts.org

Hot, concentrated KMnO₄: These harsh conditions lead to the cleavage of both the double and triple bonds, resulting in the formation of ketones and carboxylic acids. chemguide.co.ukyoutube.comyoutube.comyoutube.com Cleavage of the double bond in this compound would yield acetone and, upon further oxidation of the alkyne fragment, acetic acid and carbon dioxide. Cleavage of the triple bond would yield 2-methyl-2-butenoic acid and a one-carbon fragment that would be oxidized to carbon dioxide.

The following table summarizes the products of oxidative cleavage of this compound.

| Reagent and Conditions | Bond Cleaved | Products |

| 1. O₃; 2. (CH₃)₂S (reductive) | Double bond | Acetone, Propynal |

| 1. O₃; 2. H₂O₂ (oxidative) | Double bond | Acetone, Propynoic acid |

| Hot, conc. KMnO₄ | Double bond | Acetone, Acetic acid, CO₂ |

| Hot, conc. KMnO₄ | Triple bond | 2-Methyl-2-butenoic acid, CO₂ |

Radical Chemistry Involving this compound

Radical reactions offer an alternative pathway for the functionalization of unsaturated systems like this compound. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.

Elementary Gas Phase Reactions of Propynyl (B12738560) Radicals with Olefins

The addition of a radical to an alkene or alkyne is a key step in many radical processes, including polymerization. libretexts.orgpharmaguideline.com The regioselectivity of the addition is determined by the formation of the more stable radical intermediate. libretexts.orgpharmaguideline.comyoutube.com

In the context of the reaction of a propynyl radical (CH₃-C≡C•) with this compound, the radical can add to either the double or the triple bond.

Addition to the Alkene: The propynyl radical can add to C-3 of the double bond, which would generate a more stable tertiary radical at C-2. This would be the favored pathway for addition to the alkene moiety.

Addition to the Alkyne: Addition of the propynyl radical to C-5 of the triple bond would generate a vinylic radical at C-4.

Comparing the stability of the possible radical intermediates, the tertiary alkyl radical formed by addition to the alkene is generally more stable than the vinylic radical that would result from addition to the alkyne. Therefore, the reaction is expected to proceed preferentially at the double bond.

Gas-phase reactions of radicals with unsaturated hydrocarbons are of significant interest in combustion chemistry and astrochemistry. rsc.org For instance, the reactions of aryl radicals with alkynes have been studied in the gas phase using mass spectrometry techniques. rsc.org A similar approach could be used to study the kinetics and products of the reaction between propynyl radicals and this compound.

Radical Cascade and Polymerization Pathways

The unsaturated framework of this compound makes it a candidate for radical-mediated reactions. In such processes, a radical species can initiate a sequence of events, often leading to complex cyclic structures through cascade reactions.

Radical Cascade Reactions: Radical cascade cyclizations of enynes are powerful methods for constructing polycyclic molecular architectures. researchgate.netresearchgate.net For 1,6-enynes, these cascades are often initiated by the addition of a radical to the alkyne, followed by a 5-exo-dig cyclization to form a five-membered ring containing a vinyl radical, which can then undergo further reactions. acs.org

In the case of this compound, a hypothetical radical cascade could be initiated by the addition of a radical (R•) to the alkyne moiety. This would generate a vinyl radical. Depending on the reaction conditions and the nature of the radical, this intermediate could potentially undergo intramolecular cyclization or intermolecular reactions. For instance, a 5-exo-trig cyclization onto the double bond would form a five-membered ring. Copper-catalyzed systems, often using an oxidant like tert-butyl hydroperoxide (TBHP), are known to promote such radical cyclizations in 1,6-enynes, leading to the formation of three new chemical bonds in a single process. rsc.org

Polymerization Pathways: The presence of both an alkene and an alkyne functionality suggests that this compound could undergo polymerization. Under free-radical conditions, initiated by compounds like azobisisobutyronitrile (AIBN), polymerization could proceed via the double bond, the triple bond, or both. researchgate.net Participation of both unsaturated systems could lead to the formation of highly cross-linked polymer networks. Light-controlled radical polymerization techniques could potentially offer a method for controlling the polymerization process, although specific studies on this substrate have not been reported. acs.org

Rearrangement Reactions and Isomerization Pathways

This compound is susceptible to both thermal and catalytically induced rearrangements, leading to various isomeric structures.

As a substituted 1,5-enyne system, this compound is structurally primed for the enyne Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org This concerted pericyclic reaction typically requires significant thermal energy (often above 150°C) to overcome the activation barrier and proceeds through a cyclic, six-membered transition state. masterorganicchemistry.commasterorganicchemistry.com

For this compound, the rearrangement would involve the simultaneous breaking of the C3-C4 sigma bond and the formation of a new sigma bond between C1 and C6, along with a reorganization of the pi bonds. The expected product of this rearrangement is 2-methyl-3-vinyl-1,2-butadiene, an allene.

The reaction is generally reversible, with the equilibrium position depending on the relative thermodynamic stabilities of the starting enyne and the product allene. masterorganicchemistry.com Computational studies on similar 3,3-dicyano-1,5-enynes have shown that the activation energy for the Cope rearrangement is sensitive to the substitution pattern on the alkyne. nih.govescholarship.org For terminal alkynes, the free energy barrier is computed to be lower than for internal alkynes, suggesting that the terminal methyl group in this compound would influence the reaction kinetics. nih.gov

Transition metal catalysts provide milder and often more selective pathways for the isomerization of enynes compared to thermal methods. sioc-journal.cn Catalysts based on palladium, rhodium, platinum, and ruthenium are widely used for enyne cycloisomerization, transforming acyclic enynes into various carbo- and heterocyclic products. sioc-journal.cnacs.orgacs.org

The specific outcome of the reaction is highly dependent on the metal, the ligands, and the substrate's structure. For this compound, several catalytic pathways can be envisioned:

Palladium Catalysis: Palladium complexes, such as Pd(OAc)₂, are known to catalyze the cycloisomerization of enynes. acs.org The mechanism can involve the formation of a palladium(II) hydride intermediate, which then participates in a hydropalladation/cyclization/reductive elimination sequence to yield cyclic dienes. acs.orgrsc.org

Rhodium Catalysis: Cationic rhodium(I) complexes are particularly effective for the cycloisomerization of 1,6-enynes. acs.org One proposed mechanism involves the formation of a rhodium vinylidene intermediate, which then undergoes a [2+2] cycloaddition with the alkene moiety, followed by ring-opening to give the cyclized product. organic-chemistry.org This pathway offers rapid access to diverse cyclic structures. organic-chemistry.orgnih.gov DFT studies have been employed to rationalize the reactivity differences between E and Z isomers of 1,6-enynes in rhodium-catalyzed reactions. nih.gov

Platinum Catalysis: Platinum catalysts like PtCl₂ can promote divergent reaction pathways. acs.org In non-nucleophilic solvents, PtCl₂ can catalyze cycloisomerization, while in the presence of nucleophiles like alcohols, it can lead to the formation of functionalized carbocycles. DFT calculations support the involvement of a cyclopropyl (B3062369) platinacarbene intermediate in some of these transformations. acs.orgnih.gov

The table below summarizes potential isomerization products of this compound based on different catalytic systems described for analogous enynes.

Mechanistic Investigations through Reaction Dynamics

To gain a deeper understanding of the reaction mechanisms at a fundamental level, researchers employ techniques that probe the dynamics of chemical reactions, including collisional studies and computational transition state analysis.

Collisional energy transfer is a key process in chemical reactivity, governing how molecules acquire the necessary energy to react or dissipate excess energy after a reaction. byu.edu Experimental techniques such as crossed molecular beams and laser imaging allow for the study of energy transfer in single-collision events. sandia.gov In these experiments, a beam of energetically excited molecules is crossed with a beam of a collision partner (a "bath gas" like Argon), and the resulting state and velocity of the scattered products are measured. researchgate.netsandia.gov

Such studies provide detailed information on the energy transfer probability function, revealing how much vibrational, rotational, and translational energy is exchanged during a collision. researchgate.net For instance, chemical dynamics simulations have been used to study the energy transfer from a hot N₂ bath to methane (B114726) (CH₄), showing that the rate of energy transfer is highly dependent on the pressure of the bath gas. nih.gov

While these methods provide invaluable insight, specific collisional energy transfer data for this compound are not available in the current literature. Studies on analogous unsaturated hydrocarbons would be necessary to understand how vibrational energy deposited into its pi systems is redistributed upon collision, which is a critical factor in its unimolecular reaction kinetics. researchgate.netacs.org

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms by locating and characterizing the transition states of chemical reactions. e3s-conferences.org The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate and selectivity. acs.org

For the reactions of this compound, transition state analysis could elucidate several key aspects:

Thermal Rearrangement: DFT calculations could determine the activation energy for the Cope rearrangement and characterize the geometry of the chair-like or boat-like transition state. This would provide insight into the temperature required for the reaction and any potential stereochemical preferences. acs.org

Catalyst-Mediated Isomerization: For metal-catalyzed reactions, DFT can be used to map out the entire catalytic cycle, comparing the energy barriers of competing pathways (e.g., oxidative cyclization vs. hydrometallation). researchgate.netrsc.org Such calculations have been used to understand the regioselectivity of rhodium-catalyzed cyclizations and the different outcomes observed with platinum and gold catalysts in other enyne systems. nih.govrsc.org For example, a DFT study on the PtCl₂-mediated cycloisomerization of 1,6-enynes supported the formation of a platinacyclopentene intermediate. acs.org

By analyzing the computed transition state structures, one can understand the origins of stereoselectivity, which often arise from steric or electronic interactions between the substrate and the catalyst's ligands. researchgate.net While specific transition state analyses for this compound are not published, the principles from studies on other enynes provide a clear framework for how such investigations would proceed. e3s-conferences.orgacs.org

Advanced Spectroscopic Characterization and Conformational Analysis

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral derivatives exist)

A comprehensive exploration of the use of chiroptical spectroscopy for determining the enantiomeric excess of 2-Methyl-2-hexen-4-yne derivatives is currently impeded by the absence of any published research on the existence of such chiral derivatives. The fundamental prerequisite for chiroptical analysis is the presence of chirality in a molecule, meaning it is non-superimposable on its mirror image.

Should chiral derivatives of this compound be synthesized in the future, a variety of chiroptical techniques could be employed to assess their enantiomeric purity. These methods are highly sensitive to the differential interaction of left- and right-circularly polarized light with chiral molecules.

Table 1: Potential Chiroptical Techniques for Enantiomeric Excess Determination

| Technique | Principle | Potential Application for Chiral this compound Derivatives |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength. | The specific rotation at a given wavelength could be used to calculate enantiomeric excess based on the known rotation of the pure enantiomer. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. | The intensity of the CD signal (Cotton effect) is directly proportional to the concentration difference between the two enantiomers, providing a robust method for determining enantiomeric excess. |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left- and right-circularly polarized infrared light. | Could provide detailed structural information about the absolute configuration of the chiral centers in the derivatives. |

| Raman Optical Activity (ROA) | Measures the small difference in the intensity of Raman scattering from a chiral molecule using left- and right-circularly polarized incident light. | Offers a complementary technique to VCD for stereochemical analysis. |

The successful application of these techniques would be contingent on the synthesis and isolation of enantiomerically enriched samples of this compound derivatives to serve as reference standards. Without such foundational research, any discussion on the chiroptical properties and enantiomeric excess determination for this specific compound remains speculative.

Theoretical and Computational Studies of 2 Methyl 2 Hexen 4 Yne

Potential Energy Surface (PES) Mapping for Reaction Pathways

The potential energy surface (PES) provides a comprehensive depiction of a molecule's energy as a function of its geometry. By mapping the PES, chemists can identify stable isomers, transition states, and the lowest energy paths for chemical reactions. dntb.gov.uaresearchgate.net For 2-methyl-2-hexen-4-yne, PES mapping can be used to explore various reaction pathways, such as cycloadditions, electrophilic additions to the double or triple bond, and rearrangements.

Computational methods can trace the intrinsic reaction coordinate (IRC) from a transition state to the corresponding reactants and products, confirming the viability of a proposed reaction mechanism. nih.gov For instance, in the study of enyne cycloisomerization reactions, DFT calculations have been instrumental in elucidating complex multi-step reaction pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.govarxiv.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and vibrational motions of this compound. nih.govscienomics.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of theoretical and computational chemistry is the prediction of spectroscopic data. For this compound, these calculations can provide valuable information for interpreting experimental spectra.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of absorption bands in the IR spectrum. This can aid in the assignment of experimentally observed peaks to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predicted values, when compared to experimental data, can help in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in the UV-Vis spectrum.

The close agreement between predicted and experimental spectroscopic data provides confidence in the accuracy of the computational model.

Studies on Aromaticity and Electronic Delocalization in Enynes

While this compound is an acyclic molecule and therefore not aromatic in the traditional sense, the concept of electron delocalization is central to understanding its electronic structure and reactivity. nih.govnih.gov The conjugated system of the double and triple bond leads to the delocalization of π-electrons across this part of the molecule. nih.gov

Various theoretical tools can be used to quantify this delocalization. For instance, the analysis of molecular orbitals can show the extent of π-electron sharing between the sp² and sp hybridized carbon atoms. Descriptors based on electron density, such as the electron localization function (ELF) and delocalization indices (DI), can provide a quantitative measure of electron sharing. nih.gov While aromaticity is typically associated with cyclic systems, the study of electron delocalization in linear conjugated systems like enynes is crucial for understanding their stability and chemical behavior. rsc.orgchemrxiv.orgrsc.org

Applications of 2 Methyl 2 Hexen 4 Yne As a Building Block in Complex Molecule Synthesis

Role as a Precursor in Natural Product Synthesis

The enyne functional group is a key structural element in numerous biologically active natural products. The strategic placement of both an alkene and an alkyne allows for a diverse range of cyclization and addition reactions, which are fundamental in the assembly of complex natural product skeletons. While direct total syntheses employing 2-methyl-2-hexen-4-yne are not prominently documented, its structure is analogous to enyne precursors utilized in the synthesis of various natural products.

The reactivity of the enyne system can be harnessed in several ways. For instance, the alkyne can be selectively functionalized through reactions such as hydroboration-oxidation to introduce a carbonyl group, or through Sonogashira coupling to append aryl or vinyl substituents. The alkene moiety can undergo epoxidation, dihydroxylation, or serve as a dienophile in Diels-Alder reactions. The conjugated nature of the system also allows for more complex transformations.

Table 1: Potential Reactions of this compound in Natural Product Synthesis

| Reaction Type | Reagents and Conditions | Potential Intermediate | Relevance to Natural Product Skeletons |

| Pauson-Khand Reaction | Co₂(CO)₈, heat or light | Bicyclic cyclopentenone | Prostaglandins, Terpenoids |

| Nazarov Cyclization | Lewis or Brønsted acid | Cyclopentenyl cation | Steroids, Prostaglandins |

| Enyne Metathesis | Grubbs or Schrock catalyst | Cyclohexadiene | Macrocycles, Polyketides |

| Diels-Alder Reaction | Diene, heat | Cyclohexene derivative | Alkaloids, Terpenoids |

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the construction of cyclopentenones, a common motif in natural products. The intramolecular version of this reaction, using a tethered alkene, is particularly effective. In principle, this compound could be elaborated with an alkene-containing side chain to undergo an intramolecular Pauson-Khand reaction, leading to the formation of a bicyclic system.

Similarly, the Nazarov cyclization of divinyl ketones, which can be prepared from enynes, provides access to cyclopentenones. This compound could serve as a starting material for the synthesis of a divinyl ketone precursor, which upon treatment with a Lewis or Brønsted acid, would cyclize to form a substituted cyclopentenone ring system.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The enyne functionality of this compound provides a versatile platform for the synthesis of a variety of heterocyclic systems.

One of the most common approaches involves the reaction of the enyne with heteroatom-containing nucleophiles. For example, the addition of amines, thiols, or alcohols to the alkyne or alkene can be catalyzed by transition metals, leading to the formation of nitrogen-, sulfur-, or oxygen-containing heterocycles.

Furthermore, cycloaddition reactions are a powerful strategy for heterocyclic synthesis. The alkene or alkyne of this compound can participate as the 2π component in [4+2] (Diels-Alder) or [3+2] cycloadditions with suitable dienes or 1,3-dipoles, respectively.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle Class | Synthetic Approach | Potential Reagents |

| Pyrroles | Paal-Knorr synthesis from a 1,4-dicarbonyl precursor derived from the enyne | Primary amines |

| Furans | Paal-Knorr synthesis from a 1,4-dicarbonyl precursor derived from the enyne | Dehydrating agents |

| Thiophenes | Paal-Knorr synthesis from a 1,4-dicarbonyl precursor derived from the enyne | Lawesson's reagent |

| Pyridines | [4+2] Cycloaddition with a 1,2,4-triazine | Heat |

| Isoxazoles | [3+2] Cycloaddition with a nitrile oxide | Base |

For instance, oxidation of the enyne could potentially lead to a 1,4-dicarbonyl compound, a direct precursor to furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. Additionally, transition metal-catalyzed cycloisomerization reactions of enynes are a well-established method for the synthesis of various carbo- and heterocyclic frameworks.

Polymer Chemistry and Materials Science Applications (Focusing on Chemical Aspects, not Material Properties)

The presence of both polymerizable alkene and alkyne functionalities makes this compound an interesting monomer for the synthesis of novel polymers. The reactivity of each functional group can be selectively addressed to control the polymerization process and the resulting polymer architecture.

Radical or transition-metal-catalyzed polymerization of the alkene moiety would lead to a polymer with pendant alkyne groups. These alkyne functionalities can then be used for post-polymerization modifications, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), to introduce a wide range of functional groups, leading to materials with tailored properties.

Conversely, polymerization of the alkyne group, for example, through metathesis polymerization, would result in a conjugated polymer backbone with pendant methyl and vinyl groups. Conjugated polymers are known for their interesting electronic and optical properties.

Table 3: Potential Polymerization Pathways for this compound

| Polymerization Method | Targeted Functionality | Resulting Polymer Structure | Potential Chemical Modifications |

| Radical Polymerization | Alkene | Polyalkene with pendant alkynes | Azide-alkyne cycloaddition, Sonogashira coupling |

| Metathesis Polymerization | Alkyne | Conjugated polyene | Diels-Alder reactions on the backbone |

| Cyclopolymerization | Both alkene and alkyne | Polymer with cyclic repeating units | Ring-opening reactions |

The controlled polymerization of enynes can also lead to the formation of well-defined polymer architectures, such as block copolymers or star polymers. The distinct reactivity of the alkene and alkyne allows for sequential polymerization steps, providing a high degree of control over the final macromolecular structure.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via Enyne Mechanisms

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds consisting of fused aromatic rings. They are of significant interest in materials science and have been studied for their electronic properties. Enyne cyclization reactions are a powerful method for the construction of the fused ring systems found in PAHs.

The Bergman cyclization of enediynes is a well-known example that generates a highly reactive p-benzyne intermediate, which can then abstract hydrogen atoms to form an aromatic ring. While this compound is not an enediyne, related enyne cyclizations can lead to the formation of aromatic rings.

For example, transition metal-catalyzed cycloisomerization or cycloaromatization reactions of enynes and related systems can generate substituted benzenes and naphthalenes. These reactions often proceed through metallacyclic intermediates.

Table 4: Potential Enyne Cyclization Mechanisms for PAH Synthesis

| Reaction Type | Catalyst/Conditions | Intermediate | Resulting Aromatic Core |

| Enyne Cycloisomerization | Pt(II), Au(I) | Metallacycle | Substituted Benzene |

| [4+2] Benzannulation | Rh(I), Co(I) | Metallacyclopentadiene | Substituted Benzene |

| Radical Cascade Cyclization | Radical initiator, heat | Aryl radical | Fused aromatic systems |

In the context of this compound, it could potentially be coupled with another alkyne-containing molecule to create a precursor for such cyclization reactions. For instance, a Glaser or Sonogashira coupling could be used to synthesize a larger enyne system that is predisposed to cyclize into a PAH core. The substituents on the initial enyne would then direct the regiochemistry of the cyclization and determine the substitution pattern on the resulting PAH.

Occurrence, Detection, and Role in Astrochemistry of 2 Methyl 2 Hexen 4 Yne

The study of complex organic molecules in interstellar and circumstellar environments provides crucial insights into the chemical evolution of the cosmos. Among these, unsaturated hydrocarbons like vinylacetylenes are of significant interest due to their role as building blocks for larger, more complex species. This section focuses on 2-Methyl-2-hexen-4-yne, a methyl-substituted vinylacetylene, exploring its potential presence, formation, and contribution to astrochemical processes, as well as the analytical methods used for its detection in terrestrial complex matrices.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis for Chiral 2-Methyl-2-hexen-4-yne Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for applications in pharmacology and materials science. While the synthesis of racemic this compound is straightforward, the development of asymmetric methodologies to access its chiral derivatives remains a significant and valuable challenge. Future research should focus on the design and application of chiral catalysts that can effectively control the stereochemistry of reactions involving the enyne functionality.

Promising approaches could involve the use of transition metal catalysts bearing chiral ligands. For instance, rhodium, palladium, and copper complexes have shown considerable success in the asymmetric synthesis of other chiral enynes. The strategic placement of substituents on the this compound scaffold could create a prochiral center, allowing for enantioselective transformations such as asymmetric hydrogenation, hydrofunctionalization, or cyclization reactions. The development of such methods would provide access to a new class of chiral building blocks with potential applications in the synthesis of complex natural products and novel bioactive compounds.

Table 1: Potential Asymmetric Transformations for this compound Derivatives

| Transformation | Catalyst Type | Potential Chiral Product |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complexes | Chiral Alkenes or Alkanes |

| Asymmetric Hydroamination | Chiral Palladium or Copper Complexes | Chiral Allylic Amines |

| Asymmetric Cycloaddition | Chiral Lewis Acids or Organocatalysts | Chiral Carbocycles and Heterocycles |

Investigation of New Catalytic Systems for Enyne Transformations

The reactivity of the enyne moiety in this compound can be harnessed through various catalytic transformations to construct diverse and complex molecular architectures. While ruthenium-catalyzed enyne metathesis is a well-established tool, there is considerable scope for the investigation of new catalytic systems to unlock novel reaction pathways. researchgate.netrsc.org

Gold and platinum catalysts, known for their carbophilic nature, are particularly promising for activating the alkyne functionality of this compound. wikipedia.org This activation can trigger a cascade of reactions, including cyclizations, skeletal rearrangements, and cycloadditions, leading to the formation of intricate polycyclic systems. Research in this area should focus on designing catalysts with tailored electronic and steric properties to control the selectivity of these transformations. For example, the development of catalysts that can selectively promote either a [2+2] or a [4+2] cycloaddition would significantly expand the synthetic utility of this compound.

Furthermore, exploring the use of earth-abundant and less toxic metals as catalysts for enyne transformations is a crucial area for future research, aligning with the principles of green chemistry. Iron, copper, and nickel-based catalysts could offer sustainable alternatives to precious metal catalysts for reactions such as cross-coupling and cycloisomerization of this compound and its derivatives.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is essential for optimizing reaction conditions and developing more efficient catalytic systems. Advanced spectroscopic techniques that allow for the real-time, in situ monitoring of reactions are invaluable tools in this endeavor.

Techniques such as operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic activity and selectivity analysis, can provide unprecedented insights into the catalytic cycle. For instance, in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to identify and track the formation of key reaction intermediates on the catalyst surface during a reaction. Similarly, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structural evolution of the reactants, intermediates, and products in the solution phase as the reaction progresses. nih.gov

Deeper Computational Exploration of Complex Reaction Pathways and Solvent Effects

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating complex reaction mechanisms and predicting the outcome of chemical reactions. nih.gov A deeper computational exploration of the reaction pathways available to this compound under various catalytic conditions would provide valuable insights that are often difficult to obtain through experimental means alone.

Future computational studies should focus on mapping the potential energy surfaces of key transformations, such as gold-catalyzed cycloisomerizations or ruthenium-catalyzed metathesis reactions. This would allow for the identification of transition states and the calculation of activation barriers, providing a quantitative understanding of the factors that control reaction selectivity.

Furthermore, the influence of solvents on the reaction mechanism and outcome is an area that warrants more detailed computational investigation. Explicit solvent models can be employed to simulate the solvent environment more accurately and to understand how solvent molecules participate in the reaction, for example, by stabilizing intermediates or transition states. Such studies can guide the rational selection of solvents to optimize reaction efficiency and selectivity.

Biological and Bioorganic Chemistry Applications as Probes (without clinical/dosage info)

The unique reactivity of the enyne functionality can be exploited for applications in chemical biology and bioorganic chemistry. Derivatives of this compound could be designed and synthesized to serve as molecular probes for studying biological processes. The alkene and alkyne groups can participate in bioorthogonal reactions, allowing for the specific labeling and visualization of biomolecules in their native environment.

For instance, the alkyne group can be utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry," for the attachment of reporter molecules such as fluorophores or affinity tags. The conjugated enyne system might also exhibit unique spectroscopic properties that could be harnessed for developing novel imaging agents.

Future research in this area should focus on the design of this compound derivatives with tailored properties for specific biological applications. This would involve the introduction of functional groups that can direct the probe to a specific cellular target or participate in specific biological interactions. The development of such probes could provide powerful tools for understanding complex biological systems at the molecular level.

Q & A

Q. What are the standard synthetic routes for 2-methyl-2-hexen-4-yne, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves alkyne alkylation or elimination reactions. For example, heating propargyl derivatives with alkyl halides in ethanol under reflux (e.g., 6–8 hours at 80°C) can yield the target compound. Reaction optimization includes adjusting solvent polarity (ethanol vs. THF), temperature, and stoichiometry of reactants. Post-reaction purification via recrystallization (ethanol/ice-water mixture) ensures product integrity, as demonstrated in analogous syntheses of unsaturated hydrocarbons .

- Key Data :

| Parameter | Typical Range | Example from Evidence |

|---|---|---|

| Reaction Time | 6–8 hours | |

| Solvent | Ethanol/Water | |

| Temperature | 80°C (reflux) |

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for signals corresponding to the alkyne proton (δ ~2.5–3.5 ppm, triplet) and methyl groups (δ ~1.2–1.5 ppm). The vinylic protons (C=C) appear as a doublet of doublets (δ ~5.0–5.5 ppm).

- IR Spectroscopy : The sp-hybridized C≡C bond shows a sharp peak at ~2100–2260 cm⁻¹, while C=C stretches appear at ~1600–1680 cm⁻¹. Methyl groups exhibit C-H bending near 1375–1475 cm⁻¹.

Cross-validation with computational methods (e.g., DFT-based NMR predictions) enhances accuracy .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : The methyl group at C2 introduces steric hindrance, slowing dienophile reactivity, while the electron-withdrawing alkyne group enhances electrophilicity. To study this:

Perform kinetic assays with varying dienes (electron-rich vs. electron-poor).

Monitor reaction progress via HPLC or <sup>13</sup>C NMR to quantify regioselectivity.

Compare experimental results with DFT-calculated transition state energies (e.g., B3LYP/6-31G* level) to map electronic effects .

Q. How can contradictory thermochemical data for this compound be resolved?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔHf) or bond dissociation energies may arise from experimental methods (e.g., calorimetry vs. computational models). To resolve:

Replicate measurements using standardized protocols (e.g., gas-phase calorimetry).

Cross-check with high-level ab initio calculations (e.g., CCSD(T)/CBS) to identify systematic errors.

Analyze uncertainties from instrument calibration (±2–5 kJ/mol) and sample purity .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer : Degradation pathways (e.g., oxidation, polymerization) can be minimized by:

- Storing under inert gas (Ar/N2) at –20°C in amber glass vials.

- Adding stabilizers (0.1% BHT) to inhibit radical-mediated polymerization.

- Monitoring purity via GC-MS quarterly to detect degradation products (e.g., ketones or dimers) .

Experimental Design & Data Analysis

Q. How should researchers design a kinetic study for this compound’s hydrogenation?

- Methodological Answer :

Variables : Catalyst type (Pd/C vs. Lindlar), H2 pressure (1–10 atm), temperature (25–100°C).

Data Collection : Use in situ FTIR to track alkyne → alkane conversion.

Analysis : Apply the Eyring equation to derive activation parameters (ΔH‡, ΔS‡).

Q. What statistical methods are appropriate for analyzing contradictory catalytic efficiency data?

- Methodological Answer : Use multivariate regression to isolate variables (e.g., solvent polarity, catalyst loading). For outliers:

- Apply Grubbs’ test to identify experimental anomalies.

- Perform sensitivity analysis to assess robustness of conclusions.

- Report confidence intervals (95% CI) to quantify uncertainty .

Data Presentation & Reproducibility

Q. How to ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

- Document exact stoichiometry, solvent batches, and purification steps (e.g., column chromatography gradients).

- Provide detailed spectral data (e.g., NMR integration ratios, IR peak assignments) in supplementary materials.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are best practices for visualizing complex reaction mechanisms involving this compound?

- Methodological Answer :

- Use color-coded molecular orbitals in DFT diagrams to highlight electron density shifts.

- Annotate free energy profiles with key transition states (TS) and intermediates.

- Avoid overcrowding figures; place raw data (e.g., Cartesian coordinates) in appendices .

Ethical & Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.